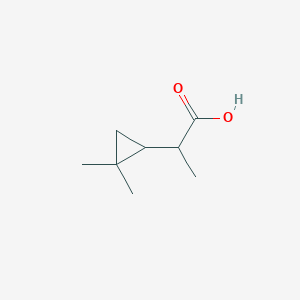

2-(2,2-Dimethylcyclopropyl)propanoic acid

Description

Contextual Significance of Cyclopropyl-Containing Carboxylic Acids in Organic Synthesis Research

Cyclopropyl-containing carboxylic acids are valuable building blocks in organic synthesis. The three-membered ring, the smallest of all carbocycles, imparts unique structural and reactive properties to molecules. bohrium.comresearcher.life Its high ring strain leads to C-C bonds with significant p-character, allowing the cyclopropane (B1198618) ring to act as a reactive functional group under certain conditions. This reactivity has been harnessed in a variety of chemical transformations. unl.pt

The incorporation of a cyclopropane moiety can significantly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability. These characteristics are particularly important in the design of biologically active compounds. unl.pt Natural and synthetic compounds bearing this motif exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects. unl.pt Consequently, the development of synthetic methods for accessing functionalized cyclopropanes, including those with carboxylic acid groups, is an active area of research. bohrium.comresearcher.lifersc.org

Overview of the Current Research Landscape for 2-(2,2-Dimethylcyclopropyl)propanoic Acid and its Analogues

Direct and extensive research specifically targeting 2-(2,2-dimethylcyclopropyl)propanoic acid is not widely documented in publicly available literature. However, the research landscape can be understood through the synthesis and investigation of its close structural analogues, primarily 2,2-dimethylcyclopropanecarboxylic acid.

Synthetic strategies applicable to the formation of the gem-dimethylcyclopropane core are well-established. One common approach involves the cyclopropanation of an appropriately substituted alkene. For instance, the reaction of 2-methylpropene with a carbene or carbenoid source can yield the 2,2-dimethylcyclopropane skeleton. Subsequent functionalization would then be required to introduce the propanoic acid side chain. A notable synthesis of (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, a key intermediate for the dehydropeptidase-I inhibitor Cilastatin, utilizes 2-methylbutenoic acid as a starting material, which undergoes esterification, cyclopropanation with dibromomethane (B42720) using a zinc/copper(I) chloride-acetyl chloride catalyst system, and subsequent hydrolysis. researchgate.net

The stereochemistry of substituted cyclopropanecarboxylic acids is a critical aspect of their synthesis and biological function. Research has focused on developing stereoselective methods for their preparation. These methods often employ chiral catalysts or auxiliaries to control the facial selectivity of the cyclopropanation reaction. ox.ac.uk Asymmetric hydrolysis of racemic esters using lipases has also been demonstrated as an effective method for obtaining enantiomerically enriched cyclopropanecarboxylic acids. researchgate.net

The biological activities of various cyclopropyl-containing carboxylic acids and their derivatives have been explored. For example, certain bromophenol derivatives with a cyclopropyl (B3062369) moiety have been shown to be effective inhibitors of carbonic anhydrase and acetylcholinesterase. nih.govresearchgate.net Furthermore, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. acs.org These studies on analogues suggest that 2-(2,2-dimethylcyclopropyl)propanoic acid could also exhibit interesting biological properties, warranting further investigation.

Table 1: Synthetic Approaches to gem-Dimethylcyclopropane Carboxylic Acid Analogues

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 2-Methylbutenoic acid | Dibromomethane, Zn/CuCl-acetyl chloride | 2,2-Dimethylcyclopropane carboxylic acid | researchgate.net |

| Racemic ethyl-2,2-dimethylcyclopropane carboxylate | Lipases (e.g., Novozyme 435) | (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid | researchgate.net |

Identification of Key Challenges and Opportunities in the Field

The synthesis of highly substituted cyclopropanes like 2-(2,2-dimethylcyclopropyl)propanoic acid presents several challenges. A primary hurdle is the stereocontrolled construction of the cyclopropane ring, particularly when multiple stereocenters are present. Achieving high diastereoselectivity and enantioselectivity in cyclopropanation reactions often requires careful selection of catalysts and reaction conditions. ox.ac.uk The synthesis of gem-disubstituted cyclopropanes, such as the 2,2-dimethyl motif, can be synthetically demanding, often necessitating pre-functionalized olefins or the use of diazo compounds, which can be hazardous. morressier.com

Another challenge lies in the subsequent functionalization of the cyclopropane ring. The inherent strain of the three-membered ring can lead to ring-opening reactions under certain conditions, complicating further chemical modifications. nih.govresearchgate.net Developing synthetic routes that allow for the modular and efficient introduction of substituents is an ongoing area of research. A diastereoselective, palladium-catalyzed Suzuki-Miyaura coupling of geminal bis(boryl)cyclopropanes has been developed as a modular approach to tertiary cyclopropylboronic esters, which can be further functionalized to afford a range of gem-disubstituted cyclopropanes. nih.gov

Despite these challenges, significant opportunities exist within this field. The unique conformational constraints and electronic properties conferred by the cyclopropane ring make these compounds attractive targets for medicinal chemistry and materials science. unl.pt The development of novel synthetic methodologies that provide efficient and stereoselective access to complex cyclopropane-containing molecules remains a key objective. rsc.orgrsc.orgresearchgate.net Furthermore, the exploration of the biological activities of compounds like 2-(2,2-dimethylcyclopropyl)propanoic acid and its derivatives represents a promising avenue for the discovery of new therapeutic agents. nih.govresearchgate.netacs.orgnih.gov The application of biocatalysis, such as the use of enzymes for stereoselective transformations, also presents a powerful tool for overcoming some of the synthetic challenges. researchgate.net

Table 2: Summary of Challenges and Opportunities

| Aspect | Challenges | Opportunities |

|---|---|---|

| Synthesis | Stereocontrol in cyclopropanation; Synthesis of gem-disubstituted systems; Potential for ring-opening during functionalization. | Development of novel stereoselective catalytic systems; Modular approaches to functionalization; Application of biocatalysis. |

| Applications | Limited understanding of structure-activity relationships for specific analogues. | Exploration of biological activities (e.g., enzyme inhibition, receptor antagonism); Use as conformationally constrained scaffolds in drug design; Development of new materials with unique properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylcyclopropyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5(7(9)10)6-4-8(6,2)3/h5-6H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZAEBOACAIDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,2 Dimethylcyclopropyl Propanoic Acid and Its Structural Analogues

Classical Synthetic Approaches and Mechanistic Considerations

Classical synthetic strategies for constructing 2-(2,2-dimethylcyclopropyl)propanoic acid and its analogues typically involve the sequential formation of the cyclopropane (B1198618) ring and the propanoic acid side chain. These methods, while robust, often result in racemic mixtures, necessitating subsequent resolution steps if a single enantiomer is desired.

Cyclopropanation Reactions in the Formation of Dimethylcyclopropane Moieties

The formation of the 2,2-dimethylcyclopropane unit is a cornerstone of the synthesis. A common and effective method for achieving this is through cyclopropanation of an appropriately substituted alkene. For instance, the reaction of 2-methylpropene with a source of methylene (B1212753) can yield the desired 1,1-dimethylcyclopropane (B155639) skeleton. The Simmons-Smith reaction, which employs diiodomethane (B129776) and a zinc-copper couple, is a classic example of such a transformation. This reaction proceeds via a carbenoid intermediate that adds to the double bond of the alkene.

In a related approach, the synthesis of 2,2-dimethylcyclopropane carboxylic acid, a key intermediate for various compounds, has been achieved via the cyclopropanation of 2-methylbutenoic acid using dibromomethane (B42720) with a zinc powder/copper(I) chloride-acetyl chloride catalyst system. researchgate.net This method highlights the utility of modified Simmons-Smith conditions for constructing the dimethylcyclopropane moiety on a substrate already containing a carboxylic acid precursor. researchgate.net The general mechanism for such cyclopropanations involves the formation of an organozinc intermediate which then delivers the methylene group to the alkene.

| Reagent/Catalyst System | Substrate | Product Moiety | Reference |

| Diiodomethane, Zn-Cu couple | 2-Methylpropene derivative | 2,2-Dimethylcyclopropyl | General Knowledge |

| Dibromomethane, Zn/CuCl-AcCl | 2-Methylbutenoic acid | 2,2-Dimethylcyclopropane carboxylic acid | researchgate.net |

Application of Grignard Reagents in Carboxylic Acid Synthesis

Grignard reagents offer a powerful and versatile method for the formation of carboxylic acids through their reaction with carbon dioxide. masterorganicchemistry.comyoutube.com In the context of synthesizing 2-(2,2-dimethylcyclopropyl)propanoic acid, a plausible route would involve the preparation of a Grignard reagent from a suitable 2-(2,2-dimethylcyclopropyl)methyl halide. For example, 1-bromo-2-(2,2-dimethylcyclopropyl)ethane could be reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. Subsequent treatment of this organomagnesium compound with solid carbon dioxide (dry ice), followed by an acidic workup, would yield the target carboxylic acid. masterorganicchemistry.com

The formation of Grignard reagents from cyclopropyl (B3062369) halides is a known process, though it can be accompanied by radical-mediated side reactions. nih.govalfredstate.edu The stability and reactivity of the Grignard reagent are crucial for the success of the subsequent carboxylation step. This method provides a direct route to the carboxylic acid functionality from a halogenated precursor.

Direct Alkylation Strategies for Propanoic Acid Backbone Construction

A highly effective and widely used method for the synthesis of substituted carboxylic acids is the malonic ester synthesis. libretexts.orgwikipedia.orgopenochem.orguomustansiriyah.edu.iqmasterorganicchemistry.com This strategy is well-suited for the construction of the propanoic acid backbone of the target molecule. The synthesis would commence with the alkylation of diethyl malonate with a reactive derivative of 2,2-dimethylcyclopropane, such as 2,2-dimethylcyclopropylmethyl bromide.

The reaction is initiated by deprotonating diethyl malonate with a suitable base, typically sodium ethoxide, to generate a stabilized enolate. libretexts.orgmasterorganicchemistry.com This nucleophilic enolate then undergoes an SN2 reaction with the cyclopropylmethyl bromide to form diethyl (2,2-dimethylcyclopropylmethyl)malonate. Subsequent hydrolysis of the ester groups with aqueous acid, followed by heating, leads to decarboxylation, affording 2-(2,2-dimethylcyclopropyl)acetic acid. To obtain the target propanoic acid, a second alkylation step with a methyl halide would be necessary before the hydrolysis and decarboxylation sequence. Alternatively, starting with diethyl methylmalonate would directly lead to the desired propanoic acid backbone after a single alkylation and subsequent workup.

Stereoselective Synthesis and Chiral Resolution Techniques

The presence of a chiral center at the C2 position of the propanoic acid chain in 2-(2,2-dimethylcyclopropyl)propanoic acid necessitates the use of stereoselective synthetic methods or chiral resolution to obtain enantiomerically pure forms.

Diastereoselective and Enantioselective Approaches in Synthesis

Enantioselective synthesis aims to directly produce a single enantiomer of the target molecule. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. For the synthesis of the related S-(+)-2,2-dimethylcyclopropanecarboxylic acid, an asymmetric cyclopropanation of 2-methylpropene using a chiral iron carbene complex has been reported to yield the product with high enantiomeric excess. researchgate.net This approach establishes the stereochemistry during the formation of the cyclopropane ring.

Another powerful technique is enzymatic kinetic resolution. For example, the asymmetric hydrolysis of racemic ethyl 2,2-dimethylcyclopropane carboxylate using lipases, such as Novozyme 435, has been shown to be highly enantioselective, providing S-(+)-2,2-dimethylcyclopropanecarboxylic acid in high yield and enantiomeric excess. cjcatal.com This method selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the desired carboxylic acid from the unreacted ester.

Diastereoselective approaches can also be employed to control stereochemistry. For instance, recent advancements in the diastereoselective synthesis of cyclopropanes have utilized 1,2-boronate rearrangements and the reaction of carbon pronucleophiles with alkenes to create highly substituted cyclopropane rings with defined stereochemistry. nih.govnih.gov Such methods could potentially be adapted to control the stereochemistry of the cyclopropane ring relative to other substituents.

| Method | Key Feature | Application to Analogue | Reference |

| Asymmetric Cyclopropanation | Chiral iron carbene complex | S-(+)-2,2-Dimethylcyclopropanecarboxylic acid | researchgate.net |

| Enzymatic Kinetic Resolution | Lipase-catalyzed hydrolysis | S-(+)-2,2-Dimethylcyclopropanecarboxylic acid | cjcatal.com |

| Diastereoselective Cyclopropanation | 1,2-Boronate rearrangement | Polysubstituted cyclopropanes | nih.gov |

Chemical Resolution Methods Employing Chiral Auxiliaries and Reagents

When a racemic mixture is synthesized, chemical resolution can be employed to separate the enantiomers. This typically involves the reaction of the racemic carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

A documented example for the resolution of a structural analogue is the use of L-carnitine oxalate (B1200264) as a chiral resolving agent for 2,2-dimethylcyclopropane carboxylic acid. researchgate.net The racemic carboxylic acid is first converted to its acid chloride, which then reacts with L-carnitine oxalate. The resulting diastereomeric salts are then separated by fractional crystallization, and subsequent hydrolysis of the separated diastereomer yields the enantiomerically pure carboxylic acid. researchgate.net

Chemoenzymatic and Enzymatic Resolution for Enantiopure Intermediates

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and enzymatic resolution strategies. These methods leverage the high stereoselectivity of enzymes, particularly lipases, to separate racemic mixtures of key synthetic intermediates. Kinetic resolution, a widely used technique, involves the selective transformation of one enantiomer in a racemic pair, allowing for the separation of the unreacted enantiomer from the newly formed product.

Lipases, such as those derived from Candida antarctica (e.g., Novozym 435), have demonstrated exceptional efficacy in the asymmetric hydrolysis of racemic esters of cyclopropanecarboxylic acids. researchgate.net In this process, the enzyme selectively hydrolyzes one ester enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This high degree of enantioselectivity allows for the isolation of both the acid and the remaining ester in high enantiomeric purity. researchgate.netalmacgroup.com

The choice of enzyme is critical, as different lipases can exhibit varying reactivity and selectivity depending on the substrate. researchgate.net For instance, in the resolution of racemic ethyl 2,2-dimethylcyclopropane carboxylate, a close structural analogue and potential precursor, Novozym 435 has been identified as a highly effective biocatalyst, favoring the synthesis of the (S)-(+)-acid. researchgate.net The reaction is typically performed under mild conditions in aqueous or biphasic systems, which aligns with the principles of green chemistry. mdpi.com The unreacted (R)-ester can then be isolated and hydrolyzed through conventional chemical methods to provide access to the other enantiomer.

Below is a table summarizing typical results for the enzymatic resolution of a model cyclopropanecarboxylic acid ester, demonstrating the high enantioselectivity achievable with this method.

| Enzyme | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (e.e.) of Product (Acid) | Enantiomeric Excess (e.e.) of Substrate (Ester) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 (CALB) | rac-ethyl 2,2-dimethylcyclopropane carboxylate | Asymmetric Hydrolysis | ~50% | >95% | >98% | researchgate.net |

| Pseudomonas fluorescens Lipase | rac-ethyl 3-phenylbutanoate | Asymmetric Hydrolysis | 50% | 98% | 99% | almacgroup.com |

| Lipase PS (Amano) | rac-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl acetate | Asymmetric Hydrolysis | 30% | 92% (for alcohol product) | - | mdpi.com |

Emerging Synthetic Strategies

Recent advancements in chemical synthesis are being driven by the adoption of novel technologies that offer significant advantages over traditional batch processing. For the synthesis of 2-(2,2-dimethylcyclopropyl)propanoic acid, strategies such as microwave-assisted synthesis and continuous flow chemistry are emerging as powerful tools to enhance reaction rates, improve yields, and enable safer, more scalable production.

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and minimizing the formation of side products. libretexts.orgnih.gov

In the context of synthesizing cyclopropane-containing molecules, MAOS can be applied to key steps such as the cyclopropanation reaction itself. The formation of the cyclopropane ring, which can be sluggish under conventional heating, can be significantly accelerated. cdnsciencepub.com This rapid heating not only speeds up the desired reaction but can also provide temporal control that prevents the degradation of sensitive products or intermediates. mdpi.com The technology offers a green chemistry approach by reducing energy consumption and often allowing for solvent-free reactions. semanticscholar.org

A comparative overview of a representative cyclopropanation reaction highlights the advantages of microwave irradiation over conventional heating.

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 5-30 min) | libretexts.orgnih.govresearchgate.net |

| Product Yield | Moderate to Good | Good to Excellent (often higher than conventional) | researchgate.net |

| Heating Mechanism | Conduction/Convection (surface heating) | Dielectric Heating (direct, uniform bulk heating) | anton-paar.com |

| Side Reactions | More prevalent due to prolonged heating | Often minimized due to short reaction times | libretexts.org |

Flow Chemistry and Continuous Processing in Scalable Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production to a continuous manufacturing model. In this approach, reagents are pumped through a network of tubes or channels, where they mix and react within a controlled environment, such as a heated or cooled reactor module. acs.org This technology offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients, including superior heat and mass transfer, enhanced safety, and straightforward scalability. mdpi.comnih.gov

For the synthesis of cyclopropane derivatives, flow chemistry provides a robust solution for managing reactions that may be hazardous or difficult to control in large batches, such as those involving highly reactive intermediates or exothermic processes. thieme-connect.comresearchgate.net The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, significantly improving the process safety profile. Furthermore, the high surface-area-to-volume ratio allows for precise temperature control, preventing thermal runaways and improving product selectivity.

The table below outlines typical parameters for a continuous flow cyclopropanation process, illustrating its efficiency and potential for scale-up.

| Parameter | Typical Value/Description | Advantage | Reference |

|---|---|---|---|

| Reactor Type | Packed-bed reactor or coiled tube reactor | High surface-area-to-volume ratio, efficient mixing | acs.orgthieme-connect.com |

| Residence Time | Minutes (e.g., 10-30 min) | Rapid reaction completion, high throughput | thieme-connect.comrsc.org |

| Temperature | Precisely controlled (e.g., 40-100 °C) | Improved selectivity, prevention of side reactions | acs.orgnih.gov |

| Pressure | Can be operated at elevated pressures | Allows for heating solvents above their boiling points | acs.org |

| Scalability | Achieved by running the system for longer durations ("scaling out") | Predictable scale-up without re-optimization | nih.gov |

| Throughput | grams/hour | Suitable for multigram to kilogram scale production | acs.orgthieme-connect.com |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 2,2 Dimethylcyclopropyl Propanoic Acid

Chemical Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle for a variety of organic transformations, including esterification, reduction, and decarboxylation.

The conversion of 2-(2,2-dimethylcyclopropyl)propanoic acid to its corresponding esters is a fundamental transformation, readily achieved through several standard synthetic protocols. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be first converted to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net A milder activation method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which facilitates ester formation under gentle conditions, even with sterically hindered alcohols. organic-chemistry.org

| Alcohol Reactant | Reaction Conditions | Ester Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (cat.), Reflux | Methyl 2-(2,2-dimethylcyclopropyl)propanoate |

| Ethanol (B145695) (CH₃CH₂OH) | H₂SO₄ (cat.), Reflux | Ethyl 2-(2,2-dimethylcyclopropyl)propanoate |

| tert-Butanol ((CH₃)₃COH) | DCC, DMAP (cat.), CH₂Cl₂ | tert-Butyl 2-(2,2-dimethylcyclopropyl)propanoate |

| Benzyl (B1604629) alcohol (C₆H₅CH₂OH) | 1. SOCl₂, 2. Pyridine | Benzyl 2-(2,2-dimethylcyclopropyl)propanoate |

The carboxylic acid functional group can be reduced to a primary alcohol, yielding 2-(2,2-dimethylcyclopropyl)propan-1-ol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide intermediate. chemguide.co.uklibretexts.org During this reduction, an aldehyde is formed as an intermediate, but it is immediately reduced further to the alcohol and cannot be isolated. libretexts.org

Other reducing agents, such as borane (B79455) (BH₃) complexes (e.g., BH₃·THF), can also be used and may offer better selectivity in the presence of other reducible functional groups. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids on their own. organic-chemistry.org More recently, catalytic methods using manganese(I) complexes with hydrosilanes have been developed as a milder alternative to metal hydrides. nih.gov

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Simple aliphatic carboxylic acids, such as 2-(2,2-dimethylcyclopropyl)propanoic acid, are generally resistant to decarboxylation and require harsh conditions, such as high temperatures, to proceed. youtube.com When subjected to sufficient thermal energy, the reaction would yield 1-ethyl-2,2-dimethylcyclopropane and carbon dioxide.

The stability of the potential carbanion intermediate formed upon CO₂ loss is a key factor in the ease of decarboxylation. wikipedia.org Since the hypothetical carbanion at the secondary carbon adjacent to the cyclopropyl (B3062369) ring is not significantly stabilized, this reaction is not facile. In some cases, decarboxylation can be achieved under specific chemical conditions. For instance, soda-lime (a mixture of NaOH and CaO) can promote the decarboxylation of certain carboxylic acids upon heating. vedantu.com The product of such a reaction would be isobutane, though this specific transformation for 2-(2,2-dimethylcyclopropyl)propanoic acid is not prominently documented. vedantu.com Radical-based methods, such as the Barton decarboxylation, provide an alternative pathway but require the conversion of the carboxylic acid to a thiohydroxamate ester intermediate. wikipedia.org

Reactivity Profiles of the Cyclopropyl Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts unique chemical properties. The C-C bonds have a higher p-character than typical alkanes, giving the ring some properties analogous to a carbon-carbon double bond. This strain is the driving force for ring-opening reactions. nih.gov

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage by various reagents, particularly electrophiles. Acid-catalyzed ring-opening is a common transformation. In the presence of a Brønsted acid (e.g., TfOH) or a Lewis acid, the cyclopropane (B1198618) ring can be protonated or coordinated, which weakens a C-C bond and facilitates nucleophilic attack. rsc.orgacs.org The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation-like intermediate. According to Markovnikov's rule, the most substituted carbon atom is typically attacked by the nucleophile after the proton adds to the least substituted carbon.

For 2-(2,2-dimethylcyclopropyl)propanoic acid, electrophilic attack would likely lead to the formation of a tertiary carbocation, resulting from the cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring. This intermediate can then be trapped by a nucleophile. For example, reaction with hydrohalic acids (H-X) can lead to the formation of halogenated, acyclic products. The presence of the ammonium (B1175870) group in trans-2-phenylcyclopropylamine has been shown to direct electrophilic ring-opening to the distal C2-C3 bond, a phenomenon driven by the inductive effect of the substituent and charge-charge repulsion in the transition state. nih.gov

| Reagent/Condition | Plausible Mechanism | Potential Ring-Opened Product(s) |

|---|---|---|

| HBr, heat | Acid-catalyzed electrophilic addition | 5-Bromo-3,4,4-trimethylpentanoic acid |

| H₂/Pd-C, pressure | Hydrogenolysis | 3,4,4-Trimethylpentanoic acid |

| TfOH, Benzene | Brønsted acid-catalyzed nucleophilic opening | 3,4,4-Trimethyl-5-phenylpentanoic acid |

| Hg(OAc)₂, H₂O; then NaBH₄ | Oxymercuration-demercuration | 5-Hydroxy-3,4,4-trimethylpentanoic acid |

Direct C-H functionalization of an existing, unactivated cyclopropane ring without ring-opening is a significant synthetic challenge. However, recent advances in transition-metal catalysis have enabled such transformations. Palladium-catalyzed C(sp³)–H arylation has been reported for cyclopropane derivatives, often using a directing group to guide the catalyst to a specific C-H bond. nih.govacs.orgchemrxiv.org For instance, a picolinamide (B142947) auxiliary or a tertiary alkylamine group can direct a palladium catalyst to functionalize a C-H bond on the cyclopropane ring with an aryl group. nih.govacs.org

While these methods have been demonstrated on related systems, their application to 2-(2,2-dimethylcyclopropyl)propanoic acid would likely require prior modification of the carboxylic acid to an appropriate directing group. These reactions represent a modern approach to elaborating the cyclopropane core while preserving the strained ring structure, offering an alternative to de novo synthesis of more complex cyclopropane derivatives. rsc.org Radical-mediated reactions can also offer pathways for functionalization, although they may compete with ring-opening processes depending on the specific reagents and conditions used. researchgate.net

The chemical behavior of 2-(2,2-Dimethylcyclopropyl)propanoic acid is dictated by two primary functional components: the carboxylic acid group and the strained cyclopropane ring. The carboxylic acid moiety serves as a versatile handle for a variety of derivatization reactions, while the cyclopropyl group, with its inherent ring strain, offers unique pathways for oxidative transformations. This section explores key derivatization strategies that leverage these features to generate advanced chemical entities.

Amidation and Acylation Reactions

The carboxylic acid group of 2-(2,2-Dimethylcyclopropyl)propanoic acid is readily susceptible to amidation and acylation reactions, which are fundamental transformations in organic synthesis. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an amine or alcohol.

A common strategy involves converting the carboxylic acid into a more reactive acyl chloride. This is often achieved by treatment with reagents such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that readily undergoes reaction with a wide range of primary or secondary amines to yield the corresponding amides. google.comresearchgate.net This pathway is efficient for creating a library of amide derivatives. A patent for insecticidal esters describes the conversion of a similar structure, (+)-cis/trans-3-(2-chloro-3,3,3-trifluoroprop-l-en-1-yl)-2,2-dimethyl-cyclopropane carboxylic acid, to its acid chloride using thionyl chloride, which can then react with various alcohols or amines. google.com

Direct amidation, which couples the carboxylic acid and amine without isolating an activated intermediate, is also a viable and increasingly popular method. organic-chemistry.orgmdpi.com These reactions often employ coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to facilitate the formation of the amide bond. mdpi.com A Chinese patent details a method for synthesizing S-(+)-2,2-dimethylcyclopropane carboxamide through an ammonolysis reaction, highlighting the industrial applicability of this chemistry. google.comgoogle.com

Acylation reactions follow a similar principle, where the activated carboxylic acid derivative reacts with an alcohol or another acyl acceptor. Friedel-Crafts-type acylation reactions, where the acyl group is introduced onto an aromatic ring, are also possible, typically using a strong acid to generate an acylium ion. mdpi.com

The table below summarizes common amidation and acylation reactions applicable to 2-(2,2-Dimethylcyclopropyl)propanoic acid.

| Reaction Type | Reagent(s) | Intermediate | Product Class |

| Amidation via Acyl Chloride | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Acyl Chloride | N-substituted amide |

| Direct Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Activated Ester | N-substituted amide |

| Esterification (Acylation) | Alcohol (R-OH), Acid Catalyst | N/A | Ester |

| Friedel-Crafts Acylation | Aromatic Compound, Lewis Acid | Acylium Ion | Aryl Ketone |

Nucleophilic Substitution Reactions at the Ester Moiety

Once 2-(2,2-Dimethylcyclopropyl)propanoic acid is converted to its ester form (e.g., a methyl or ethyl ester), the ester moiety itself becomes a site for further chemical transformations via nucleophilic acyl substitution. chadsprep.com These reactions involve the replacement of the alkoxy (-OR) group of the ester with another nucleophile.

Saponification: One of the most fundamental reactions of esters is hydrolysis under basic conditions, known as saponification. Treatment of an ester of 2-(2,2-Dimethylcyclopropyl)propanoic acid with a strong base, such as sodium hydroxide, will cleave the ester bond to yield the sodium salt of the parent carboxylic acid and the corresponding alcohol. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to the parent carboxylic acid and alcohol. This reaction is reversible, and its equilibrium position can be controlled by the concentration of water. beilstein-journals.org

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol, typically in the presence of an acid or base catalyst. For instance, reacting the methyl ester of 2-(2,2-Dimethylcyclopropyl)propanoic acid with ethanol can produce the ethyl ester and methanol.

Enzymatic Hydrolysis: Biocatalysts, such as lipases and esterases, can perform highly selective hydrolysis of esters. For example, pig liver esterase has been used for the enantioselective hydrolysis of diesters of 2,2-dimethylcyclopropane-1,1-dicarboxylic acid to yield a chiral carboxylic acid. mdpi.org Similarly, chloroperoxidase from Rhodococcus sp. has been shown to catalyze the enantioselective hydrolysis of (R,S)-2,2-dimethylcyclopropane-1-carboxylate into S-2,2-dimethyl cyclopropane-1-carboxylic acid. researchgate.net This suggests that enzymatic methods could be employed for chiral resolutions of esters derived from 2-(2,2-Dimethylcyclopropyl)propanoic acid.

The following table illustrates the outcomes of nucleophilic substitution at an ester derivative of the target compound.

| Reaction Name | Nucleophile | Conditions | Product(s) |

| Saponification | Hydroxide (OH⁻) | Aqueous Base, Heat | Carboxylate Salt + Alcohol |

| Acid Hydrolysis | Water (H₂O) | Aqueous Acid, Heat | Carboxylic Acid + Alcohol |

| Transesterification | Alcohol (R'-OH) | Acid or Base Catalyst | New Ester + Original Alcohol |

| Aminolysis | Ammonia or Amine | Heat | Amide + Alcohol |

Oxidative Transformations and Resulting Products

The cyclopropane ring in 2-(2,2-Dimethylcyclopropyl)propanoic acid possesses significant ring strain (approximately 27.5 kcal/mol), making it susceptible to ring-opening reactions under oxidative conditions. wikipedia.orgwikipedia.org This reactivity provides a pathway to 1,3-difunctionalized acyclic compounds, which can be valuable synthetic intermediates.

Catalytic oxidative C-C bond activation is a powerful strategy for the functionalization of cyclopropanes. nih.gov Using aryl iodide catalysis, for example, cyclopropanes can undergo 1,3-oxidation to yield products such as 1,3-diols, 1,3-amino alcohols, or 1,3-fluoroacetoxylated products, depending on the nucleophiles present in the reaction mixture. nih.gov The reaction proceeds through the oxidative ring-opening of the strained three-membered ring.

Transition metals are also known to activate C-C bonds in cyclopropanes through oxidative addition, forming metallacyclobutane intermediates. wikipedia.org These intermediates can then undergo further reactions to introduce new functional groups. The significant ring strain energy of the cyclopropane facilitates this activation process. wikipedia.org

Radical-mediated ring-opening is another potential transformation pathway. nih.gov Under certain oxidative conditions, a radical can be generated that triggers the cleavage of a C-C bond in the cyclopropane ring, leading to a rearranged or functionalized product. nih.gov

The table below outlines potential products from the oxidative transformation of the cyclopropyl moiety.

| Oxidative System | Key Reagents | Proposed Intermediate | Resulting Product Class |

| Catalytic 1,3-Oxidation | Aryl Iodide, Oxidant, Nucleophile (e.g., H₂O, Acetic Acid) | N/A | 1,3-Diols, 1,3-Fluoroacetates |

| Transition Metal Catalysis | Pd, Rh, or Ni complexes | Metallacyclobutane | Ring-opened and functionalized alkanes |

| Radical Ring-Opening | Radical Initiator, Oxidant | Alkyl Radical | Ring-opened radical addition products |

Conjugation Reactions with Endogenous Compounds in Model Systems

In biological or model systems, carboxylic acids like 2-(2,2-Dimethylcyclopropyl)propanoic acid can undergo phase II metabolism, where they are conjugated with endogenous hydrophilic molecules to facilitate their excretion. uomustansiriyah.edu.iq The primary conjugation pathways for carboxylic acids involve the formation of glucuronides and amino acid conjugates. uomustansiriyah.edu.iqnih.gov

Glucuronidation: This is a major metabolic pathway where the carboxylic acid is converted into an acyl glucuronide. nih.govnih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the carboxyl group. 2-Arylpropionic acids are well-known substrates for glucuronidation. nih.gov

Amino Acid Conjugation: Carboxylic acids can also be conjugated with the amino group of various amino acids, most commonly glycine (B1666218) and glutamine. uomustansiriyah.edu.iqal-edu.com This process involves an initial activation step where the carboxylic acid is converted to its coenzyme A (CoA) thioester. Subsequently, an N-acyltransferase enzyme catalyzes the transfer of the acyl group from the CoA thioester to the amino acid, forming an amide bond. al-edu.com Notably, the glycine conjugate of cyclopropylcarboxylic acid has been identified as a metabolite in several species, suggesting a similar fate for 2-(2,2-Dimethylcyclopropyl)propanoic acid. al-edu.com

These conjugation reactions increase the water solubility and molecular weight of the compound, which are critical for its elimination from biological systems.

The following table summarizes the primary conjugation reactions.

| Conjugation Pathway | Endogenous Molecule | Enzyme Family | Resulting Conjugate |

| Glucuronidation | Uridine Diphosphate Glucuronic Acid (UDPGA) | UDP-Glucuronosyltransferases (UGTs) | Acyl Glucuronide |

| Amino Acid Conjugation | Glycine, Glutamine, Taurine, etc. | N-Acyltransferases | Amino Acid Conjugate (Amide) |

Advanced Spectroscopic Characterization and Stereochemical Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, providing detailed information about the structure and connectivity of a molecule.

Proton (¹H) NMR for Structural Connectivity and Stereoisomeric Assignment

A hypothetical ¹H NMR spectrum of 2-(2,2-Dimethylcyclopropyl)propanoic acid would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ), integration values, and coupling constants (J) would be crucial for assigning these signals.

Expected ¹H NMR Data (Hypothetical)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | 10-12 | Singlet (broad) | - |

| CH-COOH | 2.0-2.5 | Multiplet | J(H,H_cyclopropyl) |

| Cyclopropyl (B3062369) CH | 0.5-1.5 | Multiplet | J(H_geminal, H_vicinal) |

| Cyclopropyl CH₂ | 0.2-1.0 | Multiplets | J(H_geminal, H_vicinal) |

| C(CH₃)₂ | 0.8-1.2 | Two Singlets | - |

The diastereotopic protons of the cyclopropyl ring and the methyl groups would likely exhibit complex splitting patterns, especially in chiral, non-racemic samples. The precise chemical shifts and coupling constants would be invaluable for determining the relative stereochemistry of the substituents on the cyclopropyl ring and the adjacent chiral center.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their chemical nature.

Expected ¹³C NMR Data (Hypothetical)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170-185 |

| C H-COOH | 40-55 |

| C (CH₃)₂ | 20-35 |

| Cyclopropyl C H | 15-30 |

| Cyclopropyl C H₂ | 5-20 |

| C(C H₃)₂ | 15-25 |

Two-Dimensional NMR Techniques for Complex Structure Confirmation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal ¹H-¹H coupling networks, connecting adjacent protons within the propanoic acid chain and the cyclopropyl ring.

HSQC: Would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC: Would show correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure, for instance, by connecting the methyl protons to the quaternary cyclopropyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy for Carboxylic Acid and Cyclopropyl Ring Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands (Hypothetical)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C-H stretch (Cyclopropyl) | ~3100 | Medium |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

| Cyclopropyl ring deformation | ~1020 | Medium |

The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid dimer formed through hydrogen bonding. The C-H stretch at a relatively high wavenumber (~3100 cm⁻¹) is indicative of the cyclopropyl ring.

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles. For a chiral molecule like 2-(2,2-Dimethylcyclopropyl)propanoic acid, X-ray crystallography of a single enantiomer (often as a salt with a chiral amine) would allow for the unambiguous determination of its absolute configuration. Without a published crystal structure, no specific data on its solid-state conformation or packing can be discussed.

The search for information on techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) applied specifically to 2-(2,2-Dimethylcyclopropyl)propanoic acid did not yield any relevant publications. General information on these chiroptical methods and their application to other classes of molecules is available, but the specific analytical data required to construct the requested article section for this particular compound is absent from the accessible scientific literature.

Computational Chemistry and Theoretical Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the intricacies of chemical reactions and molecular properties at the electronic level.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. By applying DFT methods, researchers can model the potential energy surface of a reaction involving 2-(2,2-dimethylcyclopropyl)propanoic acid. This would allow for the identification of transition states, which are critical for determining the kinetics and feasibility of a chemical transformation. For instance, in a hypothetical esterification reaction, DFT calculations could elucidate the structure of the tetrahedral intermediate and the associated energy barriers for its formation and collapse, thus predicting the reaction rate.

A theoretical DFT study could provide the following insights:

| Parameter | Description | Predicted Significance for 2-(2,2-Dimethylcyclopropyl)propanoic acid |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower activation energies would suggest faster reaction rates for processes like esterification or amidation. |

| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile. | Understanding the geometry can inform the design of catalysts that stabilize the transition state, thereby accelerating the reaction. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | A negative ΔH would indicate an exothermic reaction, which is generally favorable. |

Conformational Analysis and Energy Landscapes of the Molecule

The presence of a flexible propanoic acid chain and the stereocenters on the cyclopropane (B1198618) ring means that 2-(2,2-dimethylcyclopropyl)propanoic acid can exist in various conformations. A thorough conformational analysis using quantum chemical methods would be essential to identify the most stable (lowest energy) conformations. This involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting structure. The collection of these conformations and their relative energies constitutes the molecule's energy landscape. The global minimum on this landscape represents the most likely conformation of the molecule in its ground state.

Molecular Modeling and Dynamics Simulations

While quantum chemistry provides detailed electronic information, molecular modeling and dynamics simulations are better suited for exploring the larger-scale conformational changes and intermolecular interactions of molecules over time.

Prediction of Molecular Conformations and Stereoisomeric Properties

Molecular modeling techniques, often employing force fields, can rapidly predict a wide range of possible conformations for 2-(2,2-dimethylcyclopropyl)propanoic acid. This is particularly important for understanding its stereoisomeric properties. The molecule has two chiral centers, leading to four possible stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)). Computational models can be used to predict the relative stabilities of these stereoisomers and to understand how their different three-dimensional structures might influence their physical and chemical properties.

Computational Analysis of Molecular Interactions

Molecular dynamics (MD) simulations can model the interactions of 2-(2,2-dimethylcyclopropyl)propanoic acid with other molecules, such as solvents or biological macromolecules. An MD simulation would track the positions and velocities of all atoms in the system over time, providing a dynamic picture of how the molecule behaves in a given environment. This could be used, for example, to study how the carboxylic acid group forms hydrogen bonds with water molecules or how the hydrophobic cyclopropyl (B3062369) group interacts with nonpolar environments.

In-Silico Prediction of Chemical Reactivity and Selectivity

Computational methods can also be used to predict the reactivity and selectivity of 2-(2,2-dimethylcyclopropyl)propanoic acid in various chemical reactions. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), it is possible to predict which parts of the molecule are most likely to be involved in a reaction. For example, the oxygen atoms of the carboxylic acid group are expected to be nucleophilic, while the carbonyl carbon is electrophilic. In-silico tools can quantify these properties and predict the outcomes of reactions with different reagents, including the stereoselectivity of such reactions.

A hypothetical analysis of reactivity descriptors could yield the following data:

| Reactivity Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -0.25 | Indicates the molecule's ability to donate electrons. A higher value suggests greater nucleophilicity. |

| LUMO Energy | +0.05 | Represents the molecule's ability to accept electrons. A lower value suggests greater electrophilicity. |

| Electron Density on Carbonyl Carbon | +0.8 | A high positive charge indicates a strong electrophilic site, susceptible to nucleophilic attack. |

Role As a Synthetic Intermediate and Building Block in Diverse Chemical Applications

Utilization in the Synthesis of Complex Organic Molecules

While direct applications of 2-(2,2-dimethylcyclopropyl)propanoic acid are not extensively documented in publicly available research, the closely related compound, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, is a well-established and critical intermediate in the synthesis of complex pharmaceutical compounds. A prime example is its role as a key precursor for Cilastatin. researchgate.net Cilastatin is an inhibitor of dehydropeptidase-I, an enzyme that degrades certain antibiotics, and is co-administered with the antibiotic imipenem (B608078) to prolong its therapeutic effect. researchgate.net

The synthesis of (S)-(+)-2,2-dimethylcyclopropane carboxylic acid can be achieved through various routes, including the asymmetric hydrolysis of its racemic ethyl ester using lipases, which demonstrates the importance of stereochemistry in its biological applications. researchgate.net Another synthetic approach involves the cyclopropanation of 2-methylbutenoic acid, followed by hydrolysis. researchgate.net The synthesis underscores the utility of the dimethylcyclopropane carboxylic acid core in constructing chiral molecules with significant biological activity.

Table 1: Synthetic Routes to 2,2-Dimethylcyclopropane Carboxylic Acid Derivatives

| Starting Material | Key Reaction Steps | Final Product | Application |

| Racemic ethyl-2,2-dimethylcyclopropane carboxylate | Asymmetric hydrolysis (using lipases like Novozyme 435) | S-(+)-2,2-dimethylcyclopropanecarboxylic acid | Intermediate for Cilastatin |

| 2-Methylbutenoic acid | Esterification, Cyclopropanation (using dibromomethane (B42720) with zinc powder/copper(I) chloride-acetyl chloride), Hydrolysis | 2,2-dimethylcyclopropane carboxylic acid | Intermediate for further chiral resolution and synthesis |

| 2-Methylpropene | Asymmetric cyclopropanation (with a chiral iron carbene complex), Ozonolysis | S-(+)-2,2-dimethylcyclopropanecarboxylic acid | Intermediate for Cilastatin |

This table summarizes various synthetic pathways to obtain key 2,2-dimethylcyclopropane carboxylic acid intermediates.

Application in Material Science Research and Polymer Chemistry

In the realm of material science, derivatives of propanoic acid are utilized in the synthesis of specialized polymers. For instance, a polyester (B1180765) with applications in the medical and packaging industries is synthesized from a propanoic acid derivative, 3-hydroxy-2,2-dimethylpropanoic acid, 3-hydroxy-2,2-dimethylpropyl ester, in combination with 2-oxepanone (also known as caprolactone). ontosight.ai

The resulting polymer is a polyester whose properties, such as biodegradability and mechanical strength, can be tailored by adjusting the reaction conditions and the ratio of the reactants. ontosight.ai The biocompatibility and biodegradability of these propanoic acid-based polyesters make them suitable for a range of applications, including drug delivery systems, tissue engineering scaffolds, and absorbable sutures. ontosight.ai Their ability to degrade into non-toxic products is also a significant advantage for environmentally friendly packaging materials. ontosight.ai

Table 2: Properties and Applications of Propanoic Acid-Based Polyesters

| Property | Description | Application |

| Biocompatibility | Does not elicit a significant immune response in biological systems. | Medical implants, drug delivery systems, tissue engineering. |

| Biodegradability | Can be broken down by microorganisms into natural substances. | Absorbable sutures, biodegradable packaging. |

| Tunable Mechanical Strength | The polymer's stiffness and flexibility can be controlled during synthesis. | Tailored materials for specific applications, from flexible films to rigid constructs. |

This table highlights the key features and uses of polyesters derived from propanoic acid derivatives.

Precursor in Agrochemical Synthesis and Related Chemical Pathways

The 2,2-dimethylcyclopropane carboxylic acid core is a fundamental structural unit in a major class of synthetic insecticides known as pyrethroids. google.comca.gov These compounds are synthetic analogs of the natural insecticidal pyrethrins (B594832) found in chrysanthemums. Pyrethroids are valued for their high potency against a broad spectrum of insect pests and their relatively low toxicity to mammals and birds.

A key intermediate in the production of many pyrethroids is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid. nih.gov This compound is also a known environmental transformation product of several commercial pyrethroid insecticides, including cyfluthrin, beta-cypermethrin, and zeta-cypermethrin. nih.gov The synthesis of these insecticidal esters often involves the esterification of the cyclopropane (B1198618) carboxylic acid derivative with an appropriate alcohol, such as a substituted benzyl (B1604629) alcohol. google.com The specific stereochemistry of the cyclopropane ring and the nature of the substituents on the vinyl group and the alcohol moiety all play a crucial role in determining the insecticidal activity and stability of the final product. google.com

Building Block for Exploration of Novel Chemical Entities

The unique chemical and physical properties conferred by the gem-dimethylcyclopropyl group make 2-(2,2-dimethylcyclopropyl)propanoic acid and its analogs attractive building blocks for the exploration of novel chemical entities. The incorporation of this strained ring system can influence a molecule's conformation, lipophilicity, and metabolic stability. These are critical parameters in the design of new pharmaceuticals and other bioactive molecules.

For example, α,α-disubstituted amino acids, including those with cyclopropane rings, are of significant interest in peptide design. Their incorporation can induce conformational constraints and increase resistance to enzymatic degradation. mdpi.org The synthesis of novel amino acids, such as (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, highlights the utility of the dimethylcyclopropane scaffold in creating non-natural amino acids for incorporation into peptidomimetics and other novel therapeutic agents. mdpi.org The development of efficient synthetic routes to these building blocks is crucial for advancing the exploration of new chemical space and the discovery of molecules with unique properties and functions.

Future Directions and Emerging Research Avenues for 2 2,2 Dimethylcyclopropyl Propanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of efficient and environmentally benign synthetic routes to chiral cyclopropanes is a key focus in modern organic chemistry. Future research on 2-(2,2-Dimethylcyclopropyl)propanoic acid will likely pivot towards the development of novel and sustainable synthetic methodologies that offer high levels of stereocontrol and minimize waste.

Biocatalytic Approaches: The use of engineered enzymes as catalysts for cyclopropanation reactions represents a significant advancement in sustainable synthesis. Researchers are exploring the use of heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, to catalyze carbene transfer to olefins with high diastereo- and enantioselectivity. This biocatalytic approach avoids the need for expensive and often toxic heavy metal catalysts and can proceed under mild reaction conditions. Future work could focus on developing specific enzyme variants optimized for the synthesis of 2-(2,2-Dimethylcyclopropyl)propanoic acid precursors.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. This methodology can be applied to the synthesis of cyclopropanes through radical addition-polar cyclization cascades. By using an organic photocatalyst, these reactions can be performed under mild conditions and tolerate a broad range of functional groups. The application of photoredox catalysis to the synthesis of 2-(2,2-Dimethylcyclopropyl)propanoic acid could provide a highly efficient and atom-economical route.

| Methodology | Key Features | Potential Advantages for Synthesis |

| Biocatalysis | Use of engineered enzymes (e.g., heme proteins) | High stereoselectivity, mild reaction conditions, reduced waste, avoidance of toxic metals. |

| Photoredox Catalysis | Visible-light mediated radical reactions | Mild conditions, high functional group tolerance, atom economy. |

Exploration of Uncharted Reactivity Pathways and Functionalizations

The strained three-membered ring of 2-(2,2-Dimethylcyclopropyl)propanoic acid is a source of unique reactivity, offering opportunities for novel chemical transformations. Future research is expected to delve into uncharted reactivity pathways and the development of new functionalization strategies.

Ring-Opening Reactions: The inherent strain in the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radicals. bris.ac.uk The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on the ring. For 2-(2,2-Dimethylcyclopropyl)propanoic acid, the gem-dimethyl group and the propanoic acid side chain will direct the outcome of such reactions. Exploring unprecedented ring-opening cascades could lead to the synthesis of complex acyclic molecules with defined stereochemistry.

Late-Stage Functionalization: The development of methods for the direct functionalization of the cyclopropane ring and the propanoic acid chain is a promising area of research. This could involve C-H activation strategies to introduce new functional groups at specific positions on the molecule. Such late-stage functionalization would provide rapid access to a diverse range of derivatives for screening in various applications without the need for de novo synthesis.

| Reaction Type | Potential Outcome | Research Focus |

| Ring-Opening | Formation of functionalized acyclic compounds | Control of regioselectivity and stereoselectivity. |

| C-H Functionalization | Direct introduction of new functional groups | Development of selective catalysts and reaction conditions. |

Interdisciplinary Research Integrating Advanced Computational and Synthetic Techniques

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rational design of molecules and the prediction of their properties. For 2-(2,2-Dimethylcyclopropyl)propanoic acid, this interdisciplinary approach holds significant promise.

Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be employed to study the electronic structure and strain energy of the cyclopropane ring. ontosight.ai These studies can provide valuable insights into the molecule's reactivity and help predict the outcomes of various chemical transformations. For instance, computational modeling can elucidate the transition states of potential ring-opening reactions, guiding the design of experiments to favor desired pathways.

In Silico Design of Derivatives: Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of 2-(2,2-Dimethylcyclopropyl)propanoic acid derivatives with their biological or material properties. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest potential for a specific application, thereby accelerating the discovery process and reducing the reliance on extensive empirical screening.

| Computational Technique | Application to 2-(2,2-Dimethylcyclopropyl)propanoic Acid |

| Density Functional Theory (DFT) | - Calculation of ring strain and electronic properties.- Prediction of reaction mechanisms and product selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | - Prediction of biological activity of derivatives.- Design of molecules with optimized properties. |

Potential for Derivatization into High-Value Chemical Commodities

The unique structural and chemical properties of 2-(2,2-Dimethylcyclopropyl)propanoic acid make it an attractive scaffold for the development of high-value chemical commodities in various sectors.

Pharmaceuticals and Agrochemicals: The cyclopropane motif is a prevalent feature in many biologically active compounds, including pharmaceuticals and agrochemicals. The conformational rigidity and metabolic stability imparted by the cyclopropane ring can lead to improved potency and pharmacokinetic properties. researchgate.net Derivatization of the carboxylic acid group of 2-(2,2-Dimethylcyclopropyl)propanoic acid to form amides, esters, and other functional groups can generate libraries of compounds for screening against a wide range of biological targets. For example, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com

Polymers and Materials Science: The carboxylic acid functionality of 2-(2,2-Dimethylcyclopropyl)propanoic acid allows for its incorporation into polymers, such as polyesters and polyamides. The rigid and bulky cyclopropyl (B3062369) group could impart unique thermal and mechanical properties to these materials. Furthermore, the strained ring could potentially be used as a reactive handle for cross-linking or post-polymerization modification, leading to the development of novel functional materials.

| Application Area | Potential Derivatives and Uses |

| Pharmaceuticals | Amides and esters as potential anti-inflammatory, antiviral, or anticancer agents. |

| Agrochemicals | Derivatives as potential herbicides, insecticides, or fungicides. |

| Materials Science | Incorporation into polymers to enhance thermal stability and mechanical strength. |

Q & A

Basic Research Questions

Q. What are recommended safety protocols for handling 2-(2,2-Dimethylcyclopropyl)propanoic acid in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use acid-resistant gloves, lab coats, and indirect-vent goggles to prevent skin/eye contact. Face shields are advised for corrosive or toxic substances .

- Contamination Control: Contaminated clothing should be removed immediately and laundered by trained personnel to avoid secondary exposure. Do not take contaminated clothing home .

- Engineering Controls: Implement fume hoods or local exhaust ventilation to minimize airborne exposure. Monitor air concentrations regularly using OSHA-compliant sampling .

Q. How can researchers characterize the purity and structural identity of 2-(2,2-Dimethylcyclopropyl)propanoic acid?

- Methodological Answer:

- Chromatography: Gas chromatography (GC) with mass spectrometry (MS) is recommended for volatile derivatives. For non-volatile analogs, reverse-phase HPLC with UV detection can resolve structural isomers .

- Spectroscopy: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm functional groups and cyclopropane geometry. Compare data to reference standards (e.g., NIST or PubChem entries) .

- Quantitative Analysis: Titration with standardized bases (e.g., NaOH) can determine acid equivalence. Validate with high-purity calibration standards .

Advanced Research Questions

Q. What synthetic strategies are feasible for introducing the 2,2-dimethylcyclopropyl moiety into propanoic acid derivatives?

- Methodological Answer:

- Cyclopropanation: Use transition-metal catalysts (e.g., Rh(II)) to generate dimethylcyclopropane intermediates via carbene transfer to alkenes. Optimize solvent polarity and reaction temperature to stabilize strained cyclopropane rings .

- Ester Hydrolysis: Synthesize the cyclopropane-containing ester precursor (e.g., via Suzuki coupling) and hydrolyze under acidic or basic conditions to yield the carboxylic acid .

- Chiral Resolution: For enantiopure derivatives, employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution using lipases .

Q. How can researchers resolve contradictions in biological activity data for cyclopropane-containing propanoic acid analogs?

- Methodological Answer:

- Dose-Response Studies: Perform in vitro assays (e.g., enzyme inhibition or receptor binding) across a broad concentration range to identify non-linear effects or off-target interactions .

- Metabolic Stability Testing: Use hepatocyte or microsomal assays to assess whether metabolic breakdown (e.g., β-oxidation) alters activity. Compare results to in vivo models .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like GPR40 or cyclooxygenase isoforms. Validate with mutagenesis studies .

Q. What analytical methods are suitable for detecting degradation products of 2-(2,2-Dimethylcyclopropyl)propanoic acid under storage conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and humidity. Analyze degradation products via LC-MS/MS with electrospray ionization (ESI) to identify hydrolyzed or oxidized derivatives .

- Stability-Indicating Assays: Develop HPLC methods with photodiode array (PDA) detection to separate and quantify degradation impurities. Validate method specificity using stressed samples .

- Solid-State Characterization: Use X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to assess crystallinity changes that may accelerate degradation .

Data Interpretation and Optimization

Q. How can researchers optimize reaction yields for synthesizing 2-(2,2-Dimethylcyclopropyl)propanoic acid derivatives?

- Methodological Answer:

- Design of Experiments (DoE): Apply factorial design to evaluate variables like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track cyclopropane formation in real time. Adjust reagent stoichiometry if intermediates accumulate .

- Workup Strategies: For acid-sensitive intermediates, use mild extraction conditions (e.g., aqueous NaHCO3) to minimize decomposition .

Q. What strategies mitigate toxicity risks during in vitro bioactivity testing of 2-(2,2-Dimethylcyclopropyl)propanoic acid?

- Methodological Answer:

- Cytotoxicity Screening: Pre-test compounds in HEK293 or HepG2 cells using MTT assays. Exclude concentrations causing >20% cell death from activity studies .

- Metabolite Profiling: Incubate compounds with liver microsomes to identify toxic metabolites (e.g., epoxides). Modify substituents to block metabolic hotspots .

- Species-Specific Models: Compare activity in human vs. rodent cell lines to assess translatability. Use primary cells for higher physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.